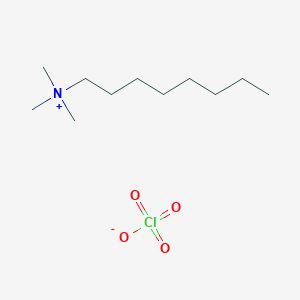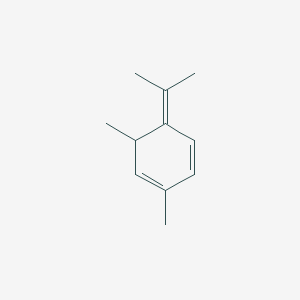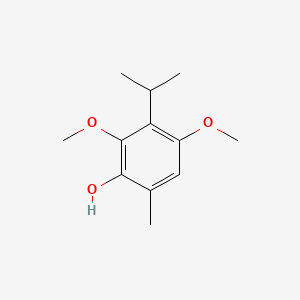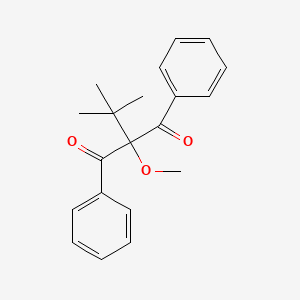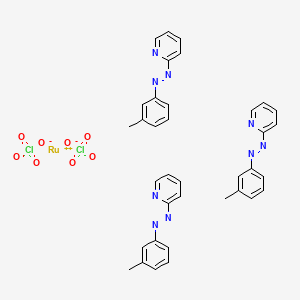
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate is a coordination compound that features a ruthenium center coordinated to a diazene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate typically involves the reaction of a ruthenium precursor with the appropriate diazene ligand. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. Common solvents used in the synthesis include dichloromethane and acetonitrile. The reaction mixture is often heated to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the ruthenium center.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often require the presence of a suitable nucleophile or electrophile, depending on the nature of the ligand being substituted.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can result in the formation of new coordination compounds with different ligands.
Scientific Research Applications
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: Due to its unique electronic properties, the compound is studied for potential use in the development of advanced materials, such as conductive polymers and molecular electronics.
Biological Studies:
Industrial Applications: The compound’s catalytic properties make it a candidate for use in industrial processes, such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate exerts its effects involves the coordination of the diazene ligand to the ruthenium center. This coordination alters the electronic properties of the ruthenium, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);chloride
- (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);nitrate
- (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);sulfate
Uniqueness
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate is unique due to the presence of the diperchlorate anion, which can influence the compound’s solubility, stability, and reactivity. This distinguishes it from similar compounds with different counterions, which may exhibit different chemical and physical properties.
Properties
CAS No. |
139242-61-8 |
|---|---|
Molecular Formula |
C36H33Cl2N9O8Ru |
Molecular Weight |
891.7 g/mol |
IUPAC Name |
(3-methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate |
InChI |
InChI=1S/3C12H11N3.2ClHO4.Ru/c3*1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13-12;2*2-1(3,4)5;/h3*2-9H,1H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
InChI Key |
WQPPMCILGVLGDJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC=CC=N2.CC1=CC(=CC=C1)N=NC2=CC=CC=N2.CC1=CC(=CC=C1)N=NC2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



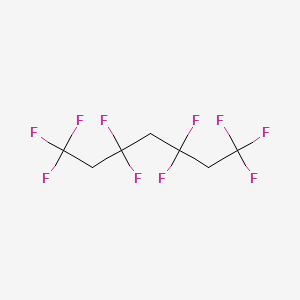
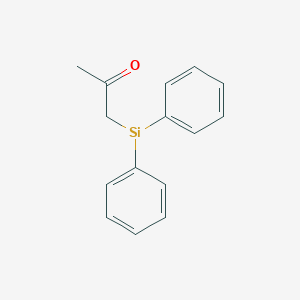
![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)
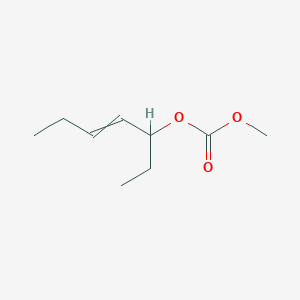
![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)
